Methyl tetracosanoate

Catalog No.
S566606
CAS No.
2442-49-1
M.F
C25H50O2
M. Wt
382.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetracosanoate

CAS Number

2442-49-1

Product Name

Methyl tetracosanoate

IUPAC Name

methyl tetracosanoate

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3

InChI Key

XUDJZDNUVZHSKZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Tetracosanoic Acid Methyl Ester; Lignoceric Acid Methyl Ester; Methyl Lignocerate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Source and Presence:

Methyl tetracosanoate is a fatty acid methyl ester (FAME) with a 24-carbon chain. It is a naturally occurring compound found in various organisms, including the maca plant (Lepidium meyenii) and the sponge Aplysina fistularis [Source: National Institutes of Health, PubChem, ].

Analytical Applications:

Methyl tetracosanoate serves as a valuable tool in analytical chemistry, particularly in gas chromatography (GC) analysis. Due to its well-defined structure and retention time, it acts as an external standard for various analytical procedures [Source: Sigma-Aldrich, Methyl tetracosanoate analytical standard, ]. For instance, researchers employ it to quantify other FAMEs in biological samples or monitor the efficacy of chemical reactions involving fatty acid derivatives.

Methyl tetracosanoate, also known as methyl lignocerate, is a long-chain fatty acid methyl ester with the molecular formula C25H50O2C_{25}H_{50}O_{2} and a molecular weight of approximately 382.66 g/mol. This compound is characterized by a straight-chain structure consisting of 24 carbon atoms and is typically derived from tetracosanoic acid (lignoceric acid) through esterification processes. Methyl tetracosanoate is notable for its role in various biological and chemical applications, particularly in studies related to fatty acids and their derivatives.

Studies suggest methyl tetracosanoate might improve insulin sensitivity by increasing glucose uptake in fat cells. However, the exact mechanism needs further investigation [].

Typical of fatty acid esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl tetracosanoate can be hydrolyzed back to tetracosanoic acid and methanol.
  • Transesterification: This ester can participate in transesterification reactions, where it reacts with alcohols to form different fatty acid esters.
  • Oxidation: Methyl tetracosanoate can be oxidized to produce various products, including aldehydes and carboxylic acids under appropriate conditions.

These reactions are essential for its applications in biodiesel production and other industrial processes.

Methyl tetracosanoate exhibits several biological activities that are of interest in pharmaceutical and nutritional research:

  • Anti-diabetic Effects: Studies have indicated that it may possess anti-diabetic properties, influencing insulin signaling pathways and adipogenesis .
  • Cellular Metabolism: It has been implicated in various metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.

Research continues to explore its potential therapeutic roles, particularly in metabolic disorders.

The synthesis of methyl tetracosanoate typically involves:

  • Esterification: The most common method is the esterification of tetracosanoic acid with methanol, often using an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction can be conducted under reflux conditions to ensure complete conversion.
  • Transesterification: Another method involves the transesterification of triglycerides (natural fats) with methanol, yielding methyl tetracosanoate among other fatty acid methyl esters.

These methods are efficient and widely used in both laboratory and industrial settings.

Methyl tetracosanoate finds applications in various fields:

  • Biochemical Research: It serves as a standard in analytical chemistry for studying lipid profiles and fatty acid compositions .
  • Pharmaceuticals: Its biological activity makes it a candidate for developing treatments for metabolic diseases.
  • Food Industry: As a flavoring agent or emulsifier, it may be utilized in food formulations due to its lipid profile.
  • Biodiesel Production: Its properties as a fatty acid methyl ester make it suitable for biodiesel applications.

Interaction studies involving methyl tetracosanoate have focused on its effects on cellular pathways:

  • Insulin Signaling: Research indicates that it may modulate insulin signaling pathways, which is crucial for understanding diabetes management .
  • Adipogenesis: Its influence on fat cell differentiation has been explored, providing insights into obesity treatment strategies .

These studies highlight the compound's potential as a bioactive agent in metabolic health.

Methyl tetracosanoate belongs to a class of long-chain fatty acid methyl esters. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Characteristics
Methyl hexacosanoateC28H56O2C_{28}H_{56}O_{2}Longer chain length; higher melting point
Methyl docosanoateC22H44O2C_{22}H_{44}O_{2}Shorter chain; different biological activities
Methyl behenateC22H44O2C_{22}H_{44}O_{2}Similar structure; used in cosmetics

Uniqueness of Methyl Tetracosanoate

Methyl tetracosanoate is unique due to its specific chain length (24 carbons) which influences its melting point (approximately 57.1 °C) and boiling point (around 177-179 °C at low pressure) . Its distinct biological activity related to insulin signaling further differentiates it from other similar compounds.

XLogP3

12.3

Hydrogen Bond Acceptor Count

2

Exact Mass

382.381080833 g/mol

Monoisotopic Mass

382.381080833 g/mol

Heavy Atom Count

27

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

HY5564B8FX

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2442-49-1

Wikipedia

Methyl tetracosanoate

Dates

Modify: 2023-08-15
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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